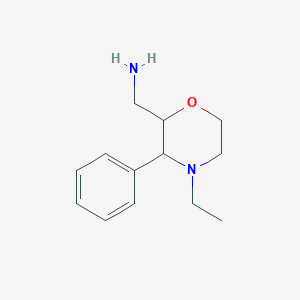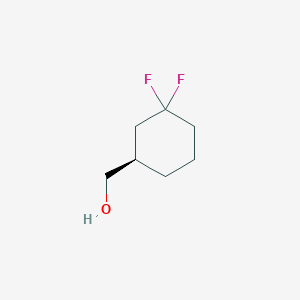
(R)-(3,3-Difluorocyclohexyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(3,3-Difluorocyclohexyl)methanol is a chemical compound with the molecular formula C7H12F2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3,3-Difluorocyclohexyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, a common starting material in organic synthesis.
Fluorination: The introduction of fluorine atoms is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents facilitate the selective fluorination of the cyclohexanone to form 3,3-difluorocyclohexanone.
Reduction: The 3,3-difluorocyclohexanone is then reduced to ®-(3,3-Difluorocyclohexyl)methanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for ®-(3,3-Difluorocyclohexyl)methanol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
®-(3,3-Difluorocyclohexyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 3,3-difluorocyclohexanone.
Reduction: Further reduction can lead to the formation of 3,3-difluorocyclohexane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.
Major Products
Oxidation: 3,3-Difluorocyclohexanone
Reduction: 3,3-Difluorocyclohexane
Substitution: Various halides depending on the reagent used
Wissenschaftliche Forschungsanwendungen
®-(3,3-Difluorocyclohexyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of materials with specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of ®-(3,3-Difluorocyclohexyl)methanol involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. This can lead to changes in enzyme activity, protein folding, and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3,3-Difluorocyclohexanone: Similar in structure but lacks the hydroxyl group.
3,3-Difluorocyclohexane: A fully reduced form without the hydroxyl group.
®-3-Fluorocyclohexylmethanol: Contains only one fluorine atom.
Uniqueness
®-(3,3-Difluorocyclohexyl)methanol is unique due to the presence of two fluorine atoms and a hydroxyl group, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
2231664-00-7 |
|---|---|
Molekularformel |
C7H12F2O |
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
[(1R)-3,3-difluorocyclohexyl]methanol |
InChI |
InChI=1S/C7H12F2O/c8-7(9)3-1-2-6(4-7)5-10/h6,10H,1-5H2/t6-/m1/s1 |
InChI-Schlüssel |
BVOAPBKICTZRNM-ZCFIWIBFSA-N |
Isomerische SMILES |
C1C[C@H](CC(C1)(F)F)CO |
Kanonische SMILES |
C1CC(CC(C1)(F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


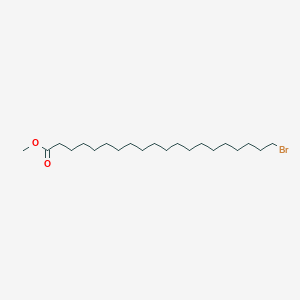
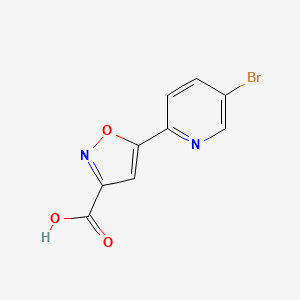


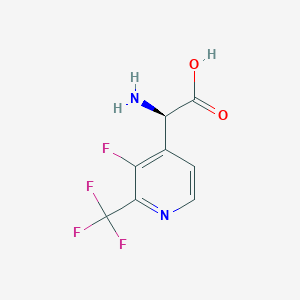
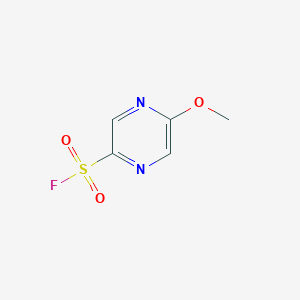
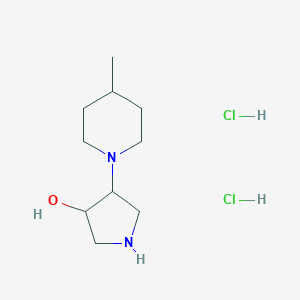
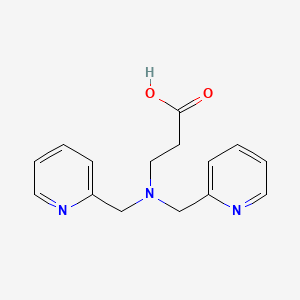
![(6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol](/img/structure/B13346003.png)
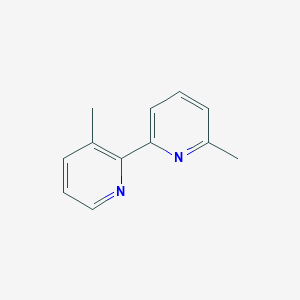

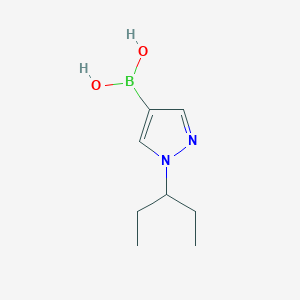
![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13346024.png)
